3-Fluorophenylacetone
Overview
Description
3-Fluorophenylacetone: is an organic compound with the molecular formula C₉H₉FO. It is a clear yellow-green liquid that is soluble in chloroform and ethyl acetate . This compound is used in various chemical syntheses, particularly in the preparation of optically active cyanohydrins and chiral amines .
Mechanism of Action
Target of Action
3-Fluorophenylacetone is primarily used in research and development . It is a precursor in the synthesis of amphetamines , which are central nervous system stimulants that increase the release of certain neurotransmitters in the brain. Therefore, the primary targets of this compound, when used as a precursor in amphetamine synthesis, are likely to be the neurotransmitter systems in the brain.
Biochemical Pathways
This compound is involved in the synthesis of optically active cyanohydrins and is a reactant in chiral amine synthesis . These biochemical pathways can lead to the production of various biologically active compounds, including amphetamines.
Pharmacokinetics
It is known to be soluble in chloroform and ethyl acetate , suggesting that it may have good bioavailability due to its solubility in these organic solvents. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed and dry environment . Furthermore, its reactivity and stability might be affected by factors such as pH, presence of other chemicals, and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluorophenylacetone involves the bromination of 3-Fluorotoluene followed by a reaction with nickel in 1,2-dimethoxyethane at 85°C . Another method includes the use of phenyl acetate and hydrogen fluoride as starting materials .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Major Products:
Oxidation: 3-Fluorophenylacetic acid.
Reduction: 3-Fluorophenylethanol.
Substitution: Various substituted phenylacetones depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenylacetone is widely used in scientific research, particularly in:
Chemistry: As a precursor in the synthesis of amphetamines and other complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
- Phenylacetone
- 4-Fluorophenylacetone
- 2-Fluorophenylacetone
Comparison: 3-Fluorophenylacetone is unique due to the presence of a fluorine atom at the third position on the phenyl ring. This fluorine atom can influence the compound’s reactivity and the types of reactions it undergoes. Compared to phenylacetone, the fluorinated derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Properties
IUPAC Name |
1-(3-fluorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPYXSRCQVABG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169646 | |
Record name | 3-Fluorophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-19-5 | |
Record name | 3-Fluorophenylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluorophenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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